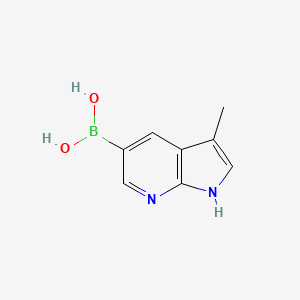

3-Methyl-7-azaindole-5-boronic acid

Description

BenchChem offers high-quality 3-Methyl-7-azaindole-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-7-azaindole-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-3-10-8-7(5)2-6(4-11-8)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJYMXXCGNAOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(NC=C2C)N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-7-azaindole-5-boronic Acid: Properties and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-7-azaindole-5-boronic acid, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its core chemical and physical properties, discuss robust synthetic strategies, and explore its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, this guide will highlight its significance as a privileged scaffold in the design of targeted therapeutics, particularly kinase inhibitors, supported by field-proven insights and detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Introduction: The Significance of a Privileged Scaffold

3-Methyl-7-azaindole-5-boronic acid belongs to the class of azaindoles, which are bioisosteres of indoles and purines.[1] The strategic placement of a nitrogen atom in the benzene portion of the indole ring system can significantly modulate physicochemical properties such as solubility, pKa, and lipophilicity, while also introducing a key hydrogen bond acceptor site.[2][3] This makes the 7-azaindole core a "privileged structure" in drug discovery, frequently utilized to enhance target binding affinity and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][4]

The true synthetic utility of this scaffold is unlocked by the boronic acid moiety at the 5-position. Boronic acids are exceptionally versatile synthetic intermediates, renowned for their stability, low toxicity, and, most importantly, their participation in the Suzuki-Miyaura cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction allows for the efficient linkage of the 3-methyl-7-azaindole core to a wide array of aryl and heteroaryl partners, providing a modular and highly effective approach to building molecular complexity. Consequently, this reagent is instrumental in the synthesis of numerous biologically active molecules, particularly in the development of kinase inhibitors for oncology.[6][7]

Core Chemical & Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in synthesis. The key properties of 3-Methyl-7-azaindole-5-boronic acid and its commonly used pinacol ester derivative are summarized below. The pinacol ester is often favored for its enhanced stability and ease of handling, as boronic acids themselves can be susceptible to dehydration to form boroxines or undergo protodeboronation.[8][9]

| Property | 3-Methyl-7-azaindole-5-boronic acid | 3-Methyl-7-azaindole-5-boronic acid pinacol ester |

| CAS Number | 1454301-64-4[10] | 1111637-95-6[11][12] |

| Molecular Formula | C₈H₉BN₂O₂ | C₁₄H₁₉BN₂O₂[12] |

| Molecular Weight | 175.98 g/mol | 258.12 g/mol [12] |

| Appearance | Typically an off-white to pale yellow solid | White to off-white solid |

| Melting Point | Data not widely available | 243-248 °C[13] |

| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and THF[14] | Soluble in common organic solvents |

| Storage Conditions | Keep refrigerated (-20°C), under an inert atmosphere, and away from moisture and strong oxidizing agents[13] | Keep refrigerated (-20°C), in a dry, sealed container[12] |

Molecular Structure and Characterization

The structure of 3-Methyl-7-azaindole-5-boronic acid combines the planar, aromatic 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core with a methyl group at the C3 position and the boronic acid functional group at the C5 position.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Stability and Potential Side Reactions: Protodeboronation

A key consideration when working with aryl and heteroaryl boronic acids is their susceptibility to protodeboronation , a side reaction where the C-B bond is cleaved and replaced by a C-H bond. [15]This process consumes the valuable building block and reduces the yield of the desired coupling product. Protodeboronation is often catalyzed by base and is more pronounced for electron-deficient or certain heteroaromatic systems. [8][16][17] Mitigation Strategies:

-

Use of Pinacol Esters: Boronic acid pinacol esters are generally more stable towards protodeboronation than the corresponding free acids. [8]* Reaction Conditions: Careful optimization of the base, solvent, and temperature can minimize this side reaction. For example, using milder bases like CsF or K₃PO₄ can be beneficial. [18]* In Situ Generation: In some cases, the boronate ester can be generated and used in a one-pot coupling reaction without isolation. [9]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 3-Methyl-7-azaindole-5-boronic acid (or its pinacol ester) with an aryl or heteroaryl bromide. As with any reaction, optimization may be required for specific substrates.

Materials:

-

3-Methyl-7-azaindole-5-boronic acid pinacol ester (1.2 equivalents)

-

Aryl/Heteroaryl Bromide (1.0 equivalent)

-

Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert atmosphere supplies (Nitrogen or Argon)

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 3-methyl-7-azaindole-5-boronic acid pinacol ester (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water) via syringe. The reaction should be sufficiently concentrated, typically 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Place the vessel in a preheated oil bath or heating block (e.g., 85 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Separate the organic layer, and wash it with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired product.

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. [3]Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. [2]Most kinase inhibitors are designed to be ATP-competitive, binding in the same pocket as the enzyme's natural substrate, adenosine triphosphate. [4] The 7-azaindole moiety is an excellent "hinge-binder." The pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as a hydrogen bond acceptor. This pattern allows the scaffold to form two key hydrogen bonds with the "hinge region" of the kinase ATP-binding site, effectively anchoring the inhibitor in place. [6][7] The use of 3-Methyl-7-azaindole-5-boronic acid allows medicinal chemists to readily attach this potent hinge-binding fragment to other molecular components (via Suzuki coupling at the C5 position) that can occupy other pockets of the ATP-binding site, thereby building high-affinity and selective inhibitors. This modular approach has been successfully used to develop inhibitors for a wide range of kinases, including ALK, Aurora, and DYRK1A. [2]

Safety and Handling

While boronic acids are generally considered to have low toxicity, standard laboratory safety practices must be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere to prevent degradation. [12][13]* Incompatibilities: Avoid strong oxidizing agents.

Conclusion

3-Methyl-7-azaindole-5-boronic acid is a highly valuable and versatile building block for drug discovery and organic synthesis. Its chemical properties are defined by the privileged 7-azaindole scaffold, which provides ideal features for kinase hinge-binding, and the synthetically tractable boronic acid group, which enables modular synthesis via the Suzuki-Miyaura reaction. A comprehensive understanding of its properties, synthetic access, and reactivity, including potential side reactions like protodeboronation, allows researchers to effectively harness its potential in the creation of complex and biologically active molecules. The continued application of this and related reagents will undoubtedly fuel further innovation in medicinal chemistry.

References

-

Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved January 19, 2026, from [Link]

- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.

-

ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved January 19, 2026, from [Link]

- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165.

-

CORE. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Retrieved January 19, 2026, from [Link]

- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved January 19, 2026, from [Link]

-

WordPress. (n.d.). Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved January 19, 2026, from [Link]

- Gray, D. L., et al. (2016). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron Letters, 57(47), 5223-5226.

-

Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved January 19, 2026, from [Link]

-

The Hartwig Group. (n.d.). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Retrieved January 19, 2026, from [Link]

- RSC Publishing. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.

-

Wikipedia. (n.d.). Miyaura borylation. Retrieved January 19, 2026, from [Link]

-

Semantic Scholar. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved January 19, 2026, from [Link]

- Keighron, J. D., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(8), 2346-2358.

-

NIH Public Access. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved January 19, 2026, from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.

-

ResearchGate. (2018). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with.... Retrieved January 19, 2026, from [Link]

- MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2893.

- Google Patents. (n.d.). US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.

-

RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved January 19, 2026, from [Link]

- Singh, U. P., et al. (2021). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.

- ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495.

-

PubChem. (n.d.). 5-Azaindole. Retrieved January 19, 2026, from [Link]

-

Encyclopedia.pub. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Retrieved January 19, 2026, from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. mdpi.com [mdpi.com]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 10. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 11. 3-Methyl-7-azaindole-5-boronic acid | 1111637-95-6 [chemicalbook.com]

- 12. CAS 1111637-95-6 | 3-Methyl-7-azaindole-5-boronic acid pinacol ester - Synblock [synblock.com]

- 13. 7-Azaindole-5-boronic acid pinacol ester 97 754214-56-7 [sigmaaldrich.com]

- 14. 7-Azaindole-5-boronic acid pinacol ester CAS#: 754214-56-7 [m.chemicalbook.com]

- 15. Protodeboronation [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 3-Methyl-7-azaindole-5-boronic acid pinacol ester

Introduction: The Strategic Importance of 3-Methyl-7-azaindole-5-boronic acid pinacol ester in Modern Drug Discovery

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds. This structural modification often imparts improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful drug development. The introduction of a boronic acid pinacol ester at the C-5 position, and a methyl group at the C-3 position, transforms the 7-azaindole core into a versatile building block, namely 3-Methyl-7-azaindole-5-boronic acid pinacol ester (CAS No. 1111637-95-6)[1]. This reagent is of paramount importance for the synthesis of complex molecules, particularly kinase inhibitors, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Kinase inhibitors are at the forefront of targeted cancer therapy, and the 7-azaindole core is a key feature in several approved drugs, including the BRAF kinase inhibitor Vemurafenib. This guide provides a comprehensive overview of the synthetic strategy, mechanistic rationale, and a detailed experimental protocol for the preparation of this valuable synthetic intermediate.

Retrosynthetic Analysis and Strategic Approach

The most convergent and widely employed strategy for the synthesis of 3-Methyl-7-azaindole-5-boronic acid pinacol ester involves a late-stage introduction of the boronic ester functionality onto a pre-formed 3-methyl-7-azaindole core. This approach is advantageous as it allows for the synthesis of a common halogenated intermediate that can be diversified through various cross-coupling reactions. The key transformation is the Miyaura borylation, a robust palladium-catalyzed reaction that couples a halide with a diboron reagent.

Our retrosynthetic analysis, therefore, disconnects the C-B bond at the C-5 position, leading back to a halogenated precursor, typically 5-bromo-3-methyl-7-azaindole. This precursor can be synthesized from commercially available starting materials through established methods for constructing the 7-azaindole ring system.

Synthetic Pathway and Mechanistic Insights

The synthesis of 3-Methyl-7-azaindole-5-boronic acid pinacol ester can be conceptually divided into two main stages: the construction of the 5-bromo-3-methyl-7-azaindole core and the subsequent palladium-catalyzed Miyaura borylation.

Part 1: Synthesis of the 5-Bromo-3-methyl-7-azaindole Intermediate

The construction of the 7-azaindole ring system can be achieved through various named reactions. A common and effective method involves the cyclization of a suitably substituted aminopyridine derivative. The synthesis of the key intermediate, 5-bromo-3-methyl-7-azaindole, is a critical first step. While various synthetic routes to substituted 7-azaindoles exist, a prevalent strategy involves the functionalization of a pre-existing pyridine ring.

Part 2: Miyaura Borylation for the Introduction of the Pinacol Boronate Ester

The Miyaura borylation reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-boron bonds with high efficiency and functional group tolerance.[2][3] The reaction of 5-bromo-3-methyl-7-azaindole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base affords the desired 3-Methyl-7-azaindole-5-boronic acid pinacol ester.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) is frequently employed. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Base: A mild base like potassium acetate (KOAc) or potassium carbonate (K₂CO₃) is crucial.[2][4] Its role is to activate the diboron reagent, facilitating the transmetalation step. A strong base is avoided as it can promote competitive side reactions, including the Suzuki-Miyaura coupling of the product with the starting material.

-

Solvent: Anhydrous aprotic polar solvents such as 1,4-dioxane or dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and maintain a suitable reaction temperature. The addition of a small amount of water can sometimes be beneficial in the case of using K₂CO₃.

-

Diboron Reagent: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent for this transformation. The resulting pinacol ester is generally stable, crystalline, and easily purified by chromatography, making it an ideal intermediate for subsequent cross-coupling reactions.

Catalytic Cycle of the Miyaura Borylation:

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis of the target compound.

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Supplier Recommendation |

| 5-Bromo-3-methyl-7-azaindole | 183208-34-6 | 211.05 | Commercially Available |

| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | High Purity (≥98%) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 72287-26-4 | 731.73 | Stored under inert gas |

| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | Anhydrous |

| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous |

Step-by-Step Methodology:

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-methyl-7-azaindole (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), and potassium acetate (2.5 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is a critical step to prevent the oxidation of the palladium catalyst.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq.) to the flask under a positive pressure of the inert gas.

-

Add anhydrous 1,4-dioxane via a syringe. The final concentration should be approximately 0.1 M with respect to the starting halide.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product should be observed.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The product, 3-Methyl-7-azaindole-5-boronic acid pinacol ester, is a white to off-white solid.[5]

-

Characterization Data:

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₄H₁₉BN₂O₂ |

| Molecular Weight | 258.12 g/mol |

| ¹H NMR | Consistent with the structure, showing characteristic peaks for the azaindole core, the methyl group, and the pinacol protons. |

| ¹³C NMR | Consistent with the structure, showing the expected number of carbon signals. |

| Mass Spectrometry | [M+H]⁺ at m/z 259.16 |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, a small amount of additional catalyst can be added. Ensure that the reagents and solvent are anhydrous, as water can deactivate the catalyst and hydrolyze the boronic ester.

-

Low Yield: Poor quality of the starting halide or the diboron reagent can lead to lower yields. It is advisable to use freshly purchased or purified reagents.

-

Side Reactions: The formation of a de-brominated byproduct (3-methyl-7-azaindole) can sometimes be observed. This can be minimized by ensuring a strictly inert atmosphere and using a high-quality palladium catalyst.

-

Purification Challenges: The product can sometimes co-elute with unreacted bis(pinacolato)diboron. Careful optimization of the chromatographic conditions is necessary. A useful tip is to wash the crude organic extract with a dilute aqueous base to hydrolyze and remove some of the excess diboron reagent.

Conclusion

The synthesis of 3-Methyl-7-azaindole-5-boronic acid pinacol ester via the Miyaura borylation of 5-bromo-3-methyl-7-azaindole is a robust and reliable method for accessing this key building block. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce this valuable compound in high yield and purity. This guide provides a solid foundation for the successful synthesis and application of this important intermediate in the pursuit of novel therapeutics.

References

-

Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

-

boronic esters - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Miyaura Borylation Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Azaindole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. European Patent Office. [Link]

Sources

- 1. CAS 1111637-95-6 | 3-Methyl-7-azaindole-5-boronic acid pinacol ester - Synblock [synblock.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Azaindole-5-boronic acid pinacol ester CAS#: 754214-56-7 [m.chemicalbook.com]

An In-Depth Technical Guide to 3-Methyl-7-azaindole-5-boronic acid Pinacol Ester

Introduction: The Strategic Value of the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide range of biological targets. The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold is a prime example of such a framework.[1][2] As a bioisostere of both indole and the purine system, the strategic placement of a nitrogen atom in the indole ring can significantly modulate a molecule's physicochemical properties, including solubility, metabolic stability, and target binding affinity, while opening new intellectual property avenues.[3] 7-azaindoles are particularly prominent in the design of kinase inhibitors, where the pyridine nitrogen and pyrrole N-H group can form critical hydrogen bond interactions with the hinge region of the ATP binding site.[3][4]

This guide focuses on a key reagent for introducing this valuable moiety: 3-Methyl-7-azaindole-5-boronic acid pinacol ester (CAS: 1111637-95-6). While the free boronic acid (CAS: 1454301-64-4) exists, the pinacol ester is the overwhelmingly preferred reagent in synthetic applications due to its enhanced stability and ease of handling.[5] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the compound's properties, synthesis, and application, with a core focus on its utility in the cornerstone of modern carbon-carbon bond formation: the Suzuki-Miyaura cross-coupling reaction.

Section 1: Core Reagent Profile: Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for its successful application. The pinacol ester of 3-Methyl-7-azaindole-5-boronic acid is a stable, solid material, a characteristic that belies the often-transient nature of free boronic acids.

Causality of Pinacol Ester Preference: Free boronic acids are susceptible to dehydration, leading to the formation of cyclic trimers known as boroxines. This process can complicate reaction stoichiometry and reduce reagent efficacy. The pinacol ester protecting group sterically hinders this pathway, resulting in a reagent with a significantly longer shelf-life that is stable to air and moisture, thereby ensuring reproducibility in high-throughput and discovery chemistry settings.[6]

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

| CAS Number | 1111637-95-6 | [7][8][9] |

| Chemical Name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | [7] |

| Molecular Formula | C₁₄H₁₉BN₂O₂ | [7] |

| Molecular Weight | 258.12 g/mol | [7] |

| Appearance | Solid | [10] |

| Storage Temperature | Dry, sealed place; some suppliers recommend -20°C for long-term storage. | [7] |

| Solubility | Soluble in methanol, ethanol, THF, and dioxane. | [10] |

Self-Validating Handling Protocol: To ensure the integrity of the reagent for quantitative applications, a strict handling protocol is advised:

-

Inert Atmosphere Operations: While stable, for reactions requiring high precision, handle the reagent under an inert atmosphere (e.g., Argon or Nitrogen) to prevent any potential for slow hydrolysis over time, especially if the container is opened frequently.

-

Aliquoting: For frequent use, it is best practice to aliquot the reagent into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to atmospheric moisture.

-

Storage: Store in a desiccator or a controlled low-humidity environment. For long-term storage, follow the supplier's specific temperature recommendations.[7]

Section 2: Synthesis and Regiochemical Control

The creation of 3-Methyl-7-azaindole-5-boronic acid pinacol ester is a multi-step process that hinges on two key strategic challenges: the initial construction of the 7-azaindole core and the subsequent regioselective installation of the boronic ester at the C-5 position.

2.1. Formation of the 7-Azaindole Core: Traditional indole syntheses like the Fischer or Bartoli methods are often inefficient for azaindoles due to the electron-deficient nature of the starting pyridine precursors.[1] Modern approaches have overcome these limitations. One powerful strategy involves a domino reaction between readily available 2-fluoro-3-methylpyridine and various arylaldehydes, where the choice of an alkali-amide base can selectively control the outcome.[1][11]

2.2. Regioselective Borylation: Achieving borylation specifically at the C-5 position is non-trivial. Direct C-H activation and borylation has emerged as the most elegant and atom-economical method. Iridium-catalyzed C-H borylation is particularly effective for nitrogen-containing heterocycles.[12] The regioselectivity of this reaction is a sophisticated interplay of sterics and electronics. For many 2-substituted indoles and azaindoles, the reaction is directed to the C-7 position.[13][14] However, through the use of specific directing groups or by starting with a pre-functionalized halogenated azaindole (e.g., 5-bromo-3-methyl-7-azaindole), the boronic ester can be installed at the desired C-5 position, typically via a Miyaura borylation reaction.[15]

Figure 1: A generalized synthetic workflow for accessing the target boronic ester.

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 3-Methyl-7-azaindole-5-boronic acid pinacol ester is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless drug discovery programs.[16][17]

3.1. The Catalytic Cycle: A Mechanistic Blueprint The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

3.2. Causality in Protocol Design: A Self-Validating System A robust Suzuki protocol is a system where each component has a defined, verifiable role. The choices made are not arbitrary but are based on mechanistic understanding and empirical evidence.

-

Palladium Catalyst/Ligand: The "engine" of the reaction. The choice of ligand (e.g., dppf, SPhos, XPhos) is critical. Bulky, electron-rich phosphine ligands stabilize the Pd(0) state and promote the rate-limiting oxidative addition step, especially with less reactive aryl chlorides. For unprotected N-H substrates like azaindoles, certain ligands can prevent catalyst inhibition by the substrate or product.[18]

-

Base: The base is essential for activating the boronic ester to form a more nucleophilic borate species, which facilitates transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial. Stronger bases can be detrimental for substrates with sensitive functional groups, while weaker bases may lead to slow or incomplete reactions. For N-H containing heterocycles, a base like K₃PO₄ is often effective.[18]

-

Solvent System: Typically a mixture of an organic solvent (e.g., dioxane, THF, DME) and water. The water is critical for dissolving the inorganic base and facilitating the formation of the active borate species. The choice of organic solvent influences the solubility of the reactants and the thermal stability of the catalyst.

3.3. Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling This protocol provides a reliable starting point for coupling 3-Methyl-7-azaindole-5-boronic acid pinacol ester with a generic aryl bromide.

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 3-Methyl-7-azaindole-5-boronic acid pinacol ester (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Inerting the System: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system. A common choice is a 3:1 to 5:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to ensure all reagents are dissolved at the reaction temperature.

-

Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.03-0.05 eq). The catalyst is often added last to a stirring solution to prevent localized heating and decomposition.

-

Reaction: Heat the reaction mixture to 85-110 °C with vigorous stirring. Reaction progress can be monitored by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.[19]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the desired biaryl product.

Table 2: Troubleshooting Common Suzuki-Miyaura Coupling Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature. | Ensure proper degassing of solvents; Switch to a more active catalyst/ligand system (e.g., a palladacycle precatalyst); Use a stronger base (e.g., Cs₂CO₃); Increase reaction temperature (consider microwave heating).[16] |

| Recovery of Boronic Ester | Inefficient transmetalation. | Ensure the base is sufficiently soluble; Increase the amount of water in the solvent system; Switch to a different base. |

| Protodeborylation | Boronic ester is cleaved and replaced with a hydrogen atom. | This is often base- or temperature-mediated. Use a milder base (e.g., K₃PO₄); Lower the reaction temperature and extend the reaction time. |

| Homocoupling of Boronic Ester | Oxygen contamination leading to oxidative coupling of the boronic ester. | Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. |

Section 4: Applications in Drug Discovery & Medicinal Chemistry

The 3-Methyl-7-azaindole moiety installed using this reagent is a powerful tool for modulating biological activity. Its utility is well-documented in the pursuit of novel therapeutics.

-

Kinase Inhibition: As previously noted, the 7-azaindole core is a superb mimic of the adenine hinge-binding motif. This has been exploited in the development of numerous kinase inhibitors. For example, 3,5-disubstituted-7-azaindole derivatives have been synthesized as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer.[4] The synthesis of these molecules often involves sequential Suzuki couplings at the C-3 and C-5 positions.[4]

-

Antiparasitic Agents: In the search for new treatments for Human African Trypanosomiasis, lead optimization efforts focused on a series of 3,5-disubstituted-7-azaindoles.[19] The synthesis of a library of analogs relied on a key Suzuki reaction to install various aryl groups at the 3-position, starting from an intermediate that already contained a functional group at the 5-position, demonstrating the modularity this chemistry provides.[19]

Table 3: Examples of Bioactive Molecules Synthesized Using Azaindole Boronic Esters

| Parent Structure | Therapeutic Target/Area | Synthetic Strategy | Reference |

| 3,5-Disubstituted-7-azaindole | Anaplastic Lymphoma Kinase (ALK) | Sequential Suzuki-Miyaura cross-coupling reactions. | [4] |

| 3,5-Disubstituted-7-azaindole | Trypanosoma brucei (HAT) | Suzuki coupling to install diverse 3-position substituents. | [19] |

| Meriolin Analogues | Cyclin-Dependent Kinases (CDKs) | Masuda borylation followed by a one-pot Suzuki coupling. | [15] |

| Cdc7 Inhibitors | Cell division cycle 7 (Cdc7) Kinase | Suzuki coupling with aryl/heteroaryl boronic acids. | [4] |

Conclusion

3-Methyl-7-azaindole-5-boronic acid pinacol ester is more than a mere chemical reagent; it is an enabling tool for modern drug discovery. Its enhanced stability over the corresponding free boronic acid ensures reliability and reproducibility, while its application in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient introduction of the privileged 7-azaindole scaffold into complex molecules. From kinase inhibitors for oncology to novel antiparasitic agents, the strategic use of this building block continues to empower medicinal chemists to explore new chemical space and design the next generation of therapeutic agents. A thorough understanding of its properties, handling, and the mechanistic nuances of its application is paramount to leveraging its full potential.

References

-

Organic Chemistry Frontiers. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-Methylpyridine and Aldehydes. Royal Society of Chemistry. [Link]

-

Paul, S., et al. (2006). Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. Journal of the American Chemical Society. [Link]

-

Gantner, M. E., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]

-

Sci-Hub. Iridium-Catalyzed C–H Borylation-Based Synthesis of Natural Indolequinones. [Link]

-

Angewandte Chemie International Edition. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. [Link]

-

Royal Society of Chemistry. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. [Link]

-

National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

-

ResearchGate. Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation | Request PDF. [Link]

-

National Institutes of Health. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. [Link]

-

Aribo Chem. Cas:70807-37-3 Name:3-hydroxyazetidine-3-carboxylic acid. [Link]

-

RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

-

ResearchGate. Synthesis of 7-azaindole derivatives, starting from different cyclic imines. [Link]

-

Arkivoc. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. [Link]

-

European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]

-

MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

-

Encyclopedia.pub. Synthesis of Variolins, Meridianins, and Meriolins. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. [Link]

-

ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

-

PubMed. Design and discovery of boronic acid drugs. [Link]

-

National Institutes of Health. Azaindole Therapeutic Agents. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]

- 5. 3-Methyl-7-azaindole-5-boronic acid | 1454301-64-4 [chemicalbook.com]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. CAS 1111637-95-6 | 3-Methyl-7-azaindole-5-boronic acid pinacol ester - Synblock [synblock.com]

- 8. 3-Methyl-7-azaindole-5-boronic acid | 1111637-95-6 [chemicalbook.com]

- 9. matrixscientific.com [matrixscientific.com]

- 10. 754214-56-7 CAS MSDS (7-Azaindole-5-boronic acid pinacol ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.msu.edu [chemistry.msu.edu]

- 14. researchgate.net [researchgate.net]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 3-Methyl-7-azaindole-5-boronic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 3-Methyl-7-azaindole-5-boronic acid, a valuable heterocyclic building block in modern medicinal chemistry. Given the prevalence of the 7-azaindole scaffold in clinically relevant molecules, particularly as a hinge-binding motif in kinase inhibitors, a thorough understanding of its derivatives is paramount for drug discovery and development professionals.[1] This document delineates a plausible synthetic pathway, detailed analytical characterization, and insights into its application, with a focus on providing practical, field-proven knowledge. The information presented herein is intended to empower researchers to confidently utilize this reagent in their synthetic endeavors.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged structure in medicinal chemistry, largely due to its ability to act as a bioisostere of indole and purine systems.[1] The strategic placement of the pyridine nitrogen introduces a key hydrogen bond acceptor, which, in conjunction with the pyrrole N-H hydrogen bond donor, facilitates bidentate hydrogen bonding with the hinge region of many protein kinases. This interaction is a cornerstone of many potent and selective kinase inhibitors. The introduction of a methyl group at the 3-position and a boronic acid at the 5-position of the 7-azaindole scaffold, as in 3-Methyl-7-azaindole-5-boronic acid, provides a versatile handle for further chemical elaboration through reactions such as the Suzuki-Miyaura cross-coupling. This makes it a highly sought-after intermediate in the synthesis of complex, biologically active molecules.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methyl-7-azaindole-5-boronic acid and its commonly used pinacol ester derivative is presented in Table 1. The pinacol ester is often favored in synthesis due to its enhanced stability and ease of handling compared to the free boronic acid.[4][5]

| Property | 3-Methyl-7-azaindole-5-boronic acid | 3-Methyl-7-azaindole-5-boronic acid pinacol ester |

| Molecular Formula | C₈H₉BN₂O₂ | C₁₄H₁₉BN₂O₂ |

| Molecular Weight | 175.98 g/mol | 258.12 g/mol [4] |

| CAS Number | 1454301-64-4 | 1111637-95-6[4] |

| Appearance | Off-white to light yellow solid | White to off-white solid |

| Solubility | Soluble in methanol, DMSO | Soluble in DCM, THF, Ethyl Acetate |

| Storage | Store at -20°C under inert atmosphere | Store at -20°C under inert atmosphere |

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine and proceeds through a lithium-halogen exchange followed by borylation and subsequent protection as the pinacol ester.

Caption: Proposed synthetic route for 3-Methyl-7-azaindole-5-boronic acid pinacol ester.

Step-by-Step Experimental Protocol

Step 1: N-Protection of 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

-

Rationale: Protection of the pyrrole nitrogen is crucial to prevent side reactions during the subsequent lithiation step. A silyl-based protecting group like SEM is often employed due to its stability under the reaction conditions and ease of removal.

-

Procedure:

-

To a solution of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in anhydrous THF at 0°C, add triethylamine (1.5 equiv.).

-

Slowly add [2-(chloromethoxy)ethyl]trimethylsilane (SEM-Cl, 1.2 equiv.).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Lithium-Halogen Exchange and Borylation

-

Rationale: This step creates the key carbon-boron bond. The reaction is performed at low temperature to ensure regioselectivity and prevent decomposition of the organolithium intermediate. Trialkyl borates are excellent electrophiles for this transformation.[6]

-

Procedure:

-

Dissolve the N-protected 5-bromo-3-methyl-7-azaindole (1.0 equiv.) in anhydrous THF and cool to -78°C under an inert atmosphere.

-

Add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70°C.

-

Stir the resulting solution at -78°C for 1 hour.

-

Add trimethyl borate (1.5 equiv.) in one portion and continue stirring at -78°C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers contain the crude boronic acid.

-

Step 3: Pinacol Ester Formation

-

Rationale: The crude boronic acid is often converted directly to its more stable pinacol ester for ease of purification and long-term storage.

-

Procedure:

-

Concentrate the organic extracts from the previous step.

-

Redissolve the crude boronic acid in toluene and add pinacol (1.2 equiv.).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water for 4-6 hours.

-

Cool the reaction mixture and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford 3-Methyl-7-azaindole-5-boronic acid pinacol ester.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 3-Methyl-7-azaindole-5-boronic acid and its pinacol ester. The following are expected analytical data based on the structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the azaindole core, the methyl group, and, in the case of the pinacol ester, the methyl groups of the pinacol moiety.

-

¹³C NMR: The carbon NMR will provide information on the carbon skeleton. The carbon attached to the boron atom will typically exhibit a broad signal due to quadrupolar relaxation.

-

¹¹B NMR: Boron-11 NMR is a valuable tool for characterizing boronic acids and their esters, with expected chemical shifts in the range of 20-30 ppm for the trigonal boronate ester.[7]

| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |

| Azaindole-H2 | 7.2 - 7.4 | 120 - 125 |

| Azaindole-H4 | 8.0 - 8.2 | 145 - 150 |

| Azaindole-H6 | 8.3 - 8.5 | 148 - 152 |

| Azaindole-NH | 11.5 - 12.5 (broad) | - |

| -CH₃ | 2.3 - 2.5 | 12 - 15 |

| Pinacol -CH₃ (ester) | ~1.3 | ~25 |

| Pinacol C(CH₃)₂ (ester) | - | ~84 |

| C-B | - | ~130 (broad) |

Note: Expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI-MS): This technique should readily show the protonated molecular ion [M+H]⁺.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition.

| Compound | Ionization Mode | Expected m/z [M+H]⁺ |

| 3-Methyl-7-azaindole-5-boronic acid | ESI+ | 177.0830 |

| 3-Methyl-7-azaindole-5-boronic acid pinacol ester | ESI+ | 259.1612 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the synthesized material.

-

Rationale: A reverse-phase HPLC method is suitable for determining the purity of the boronic acid and its pinacol ester. A gradient elution with a C18 column is a good starting point. The mobile phase composition and pH may need to be optimized to achieve good peak shape and resolution, especially for the more polar boronic acid.

-

Typical HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 5% to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Reactivity and Stability

Boronic acids and their esters are known for their unique reactivity and stability profiles.

-

Reactivity: The primary utility of 3-Methyl-7-azaindole-5-boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It readily couples with a wide range of aryl and heteroaryl halides or triflates to form C-C bonds. This reaction is a cornerstone of modern drug discovery for constructing biaryl and hetero-biaryl scaffolds.[2][8]

-

Stability: Free boronic acids can be susceptible to dehydration to form boroxines and are prone to protodeboronation under certain conditions. The pinacol ester is significantly more stable and is therefore the preferred form for storage and many synthetic applications. It is recommended to store both the boronic acid and its pinacol ester under an inert atmosphere at low temperatures to minimize degradation.

Application in Drug Discovery: A Kinase Inhibitor Synthesis Paradigm

The 3-Methyl-7-azaindole-5-boronic acid scaffold is of high interest for the synthesis of kinase inhibitors. The following workflow illustrates its application in a representative Suzuki-Miyaura coupling to generate a core structure common in many kinase inhibitors.

Caption: A typical Suzuki-Miyaura coupling workflow utilizing 3-Methyl-7-azaindole-5-boronic acid pinacol ester.

This coupling reaction enables the introduction of diverse aryl and heteroaryl moieties at the 5-position of the 7-azaindole core, allowing for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Conclusion

3-Methyl-7-azaindole-5-boronic acid and its pinacol ester are invaluable tools for the modern medicinal chemist. Their strategic importance lies in the privileged nature of the 7-azaindole scaffold for kinase inhibition and the synthetic versatility afforded by the boronic acid functionality. This guide provides a foundational understanding of its synthesis, characterization, and application, intended to facilitate its effective use in the discovery and development of novel therapeutics.

References

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

- Azaindole derivatives as multi kinase inhibitors. (n.d.). Google Patents.

- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). Molecules, 27(13), 4235.

- Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. (n.d.). Google Patents.

- Mérour, J. Y., & Joseph, B. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2877.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Azaindole derivatives as multi kinase inhibitors. (n.d.). Google Patents.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

-

Supporting Information 22-01-15. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021). Pharmaceuticals, 14(11), 1109.

-

Azaindole derivatives as tyrosine kinase inhibitors - Patent US-9187487-B2. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

- Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry, 195, 112270.

-

Synthesis of Variolins, Meridianins, and Meriolins. (2023). Encyclopedia.pub. Retrieved January 19, 2026, from [Link]

-

SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010). European Patent Office. Retrieved January 19, 2026, from [Link]

- Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (2022). IntechOpen.

- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Molecules, 29(12), 2899.

-

Design and discovery of boronic acid drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7479–7500.

- Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024).

- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). Molecules, 27(13), 4235.

- Synthetic process of 5-bromo-7-azaindole. (n.d.). Google Patents.

- Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2021). Scientific Reports, 11(1), 1-16.

-

Indole, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

-

Boronic acid, ethyl-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. mdpi.com [mdpi.com]

- 3. WO2014102377A1 - Azaindole derivatives as multi kinase inhibitors - Google Patents [patents.google.com]

- 4. CAS 1111637-95-6 | 3-Methyl-7-azaindole-5-boronic acid pinacol ester - Synblock [synblock.com]

- 5. 3-Methyl-7-azaindole-5-boronic acid | 1111637-95-6 [chemicalbook.com]

- 6. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The 7-Azaindole Scaffold: A Technical Guide to a Privileged Structure in Medicinal Chemistry

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has ascended from a heterocyclic curiosity to a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties, acting as a bioisostere of the ubiquitous indole moiety, have established it as a privileged scaffold, particularly in the design of kinase inhibitors.[4][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the 7-azaindole core. We will dissect its fundamental physicochemical properties, detail robust synthetic and functionalization methodologies, analyze its critical role in drug-target interactions with a focus on kinase inhibition, and provide validated experimental protocols to empower its application in the laboratory.

The Foundation: Physicochemical Properties and Bioisosteric Advantage

The strategic replacement of a carbon atom with nitrogen at the 7-position of the indole ring fundamentally alters the scaffold's properties, offering distinct advantages in drug design.[1][6] This bioisosteric substitution creates a molecule that is not merely an indole mimic but a pharmacophore with an enhanced and tunable feature set.

1.1. The Hydrogen Bonding Dichotomy

The most significant consequence of the N7 atom is the creation of a powerful hydrogen bonding dyad. The pyrrole N-H group remains a hydrogen bond donor, while the newly introduced pyridine N7 atom acts as a strong hydrogen bond acceptor.[3][7] This dual character is the primary reason for 7-azaindole's success as a "hinge-binding" motif in kinase inhibitors, where it can form two simultaneous, stabilizing hydrogen bonds with the protein backbone, mimicking the interaction of adenine in ATP.[4][8][9][10] This bidentate interaction provides a significant enthalpic advantage, leading to higher binding affinity and potency compared to scaffolds capable of only a single hydrogen bond.[4][11]

1.2. Modulating Physicochemical Space

The introduction of the polar pyridine nitrogen generally improves aqueous solubility and modulates the lipophilicity (LogP) compared to the parent indole, which can be highly beneficial for optimizing the pharmacokinetic profile of a drug candidate.[1][11][12] The electron-withdrawing nature of the pyridine ring also alters the electronic distribution across the entire bicyclic system, influencing the pKa of the pyrrole N-H and the reactivity of the scaffold in synthetic transformations.[13][14]

Table 1: Comparative Physicochemical Properties of Indole vs. 7-Azaindole

| Property | Indole | 7-Azaindole | Rationale for Change |

| LogP | ~2.1 | ~1.3 | Increased polarity from the pyridine nitrogen atom enhances hydrophilicity.[1] |

| pKa (Pyrrole N-H) | ~16.9 | ~16.3 | The electron-withdrawing effect of the N7 atom increases the acidity of the N-H proton. |

| Aqueous Solubility | Low | Enhanced | The N7 atom provides an additional site for hydrogen bonding with water, improving solubility.[11][12] |

| Hydrogen Bonding | Donor (N-H) | Donor (N-H) & Acceptor (N7) | The pyridine nitrogen introduces a key hydrogen bond acceptor site.[3][4][7] |

| Dipole Moment | ~2.1 D | ~3.3 D | The electronegative nitrogen atom creates a more polarized molecule. |

Synthesis and Functionalization: Building the Core

The construction and subsequent derivatization of the 7-azaindole scaffold are critical skills for the medicinal chemist. While classical methods exist, modern synthetic chemistry, dominated by metal-catalyzed cross-coupling reactions, has provided a versatile and efficient toolkit for accessing a vast chemical space.[13][14][15]

2.1. Key Synthetic Strategies

Historically, methods like the Madelung, Bartoli, and Batcho-Leimgruber syntheses were employed, often starting from substituted aminopyridines.[2][4] However, these methods can suffer from harsh conditions and limited substrate scope.[13][14]

Contemporary approaches heavily rely on transition-metal catalysis, which offers superior functional group tolerance, milder reaction conditions, and predictable regioselectivity.[15][16][17] Key reactions include:

-

Sonogashira Coupling: Coupling of a terminal alkyne with a halogenated 2-aminopyridine, followed by an acid- or base-mediated cyclization, is a powerful route to 2-substituted 7-azaindoles.[13][14]

-

Suzuki and Heck Couplings: These methods are invaluable for the functionalization of a pre-formed, halogenated 7-azaindole core, allowing for the introduction of aryl, heteroaryl, or vinyl groups at various positions.[13][14]

-

C-H Activation: Emerging C-H activation/functionalization strategies offer a more atom-economical approach to derivatization, allowing for direct coupling at positions like C3 without prior halogenation.[15]

Caption: General workflow for the synthesis and functionalization of the 7-azaindole scaffold.

The 7-Azaindole as a Privileged Scaffold in Drug Discovery

The utility of the 7-azaindole core spans numerous therapeutic areas, but its impact has been most profound in oncology through the development of protein kinase inhibitors.[1][4]

3.1. Mechanism of Action: Kinase Hinge-Binding

Protein kinases are a large family of enzymes that regulate cellular signaling by phosphorylating substrate proteins, using ATP as the phosphate donor. In many cancers, kinases become dysregulated, leading to uncontrolled cell growth. The ATP-binding pocket of kinases contains a flexible "hinge region" that forms key hydrogen bonds with the adenine ring of ATP.

The 7-azaindole scaffold is a masterful bioisostere of adenine.[4] It positions its hydrogen bond donor (N-H) and acceptor (N7) at the precise geometry required to form two strong, stabilizing hydrogen bonds with the kinase hinge, effectively blocking the binding of ATP and inhibiting the enzyme's function.[8][9][10] This bidentate interaction is a hallmark of many potent and selective 7-azaindole-based kinase inhibitors.

Caption: The bidentate hydrogen bonding of 7-azaindole with the kinase hinge region.

3.2. Landmark Drugs and Clinical Candidates

The success of this scaffold is exemplified by several FDA-approved drugs and numerous candidates in clinical development.

Table 2: Selected FDA-Approved and Clinical Stage 7-Azaindole Kinase Inhibitors

| Drug Name | Target Kinase(s) | FDA-Approved Indication / Therapeutic Area |

| Vemurafenib (Zelboraf®) | BRAF V600E | Unresectable or metastatic melanoma.[1][8][18] |

| Pexidartinib (Turalio®) | CSF1R | Symptomatic tenosynovial giant cell tumor.[1][19] |

| Ruxolitinib (Jakafi®) | JAK1/JAK2 | Myelofibrosis, polycythemia vera, graft-versus-host disease.[18] |

| AZD6738 (Ceralasertib) | ATR Kinase | Oncology (Clinical Trials).[1] |

| GSK1070916A | Aurora B/C Kinase | Oncology (Clinical Trials).[5][20] |

3.3. Beyond Kinases: A Versatile Pharmacophore

While kinase inhibition is its most famous role, the 7-azaindole scaffold has shown promise against a variety of other biological targets, demonstrating its versatility.[21] These include:

-

Neurodegenerative Diseases: Derivatives have been investigated as inhibitors of β-amyloid aggregation in Alzheimer's disease and as inhibitors of MLK3/LRRK2 for HIV-associated neurocognitive disorders.[1][22][23][24]

-

Antiviral Agents: The scaffold is present in compounds targeting influenza polymerase and HIV entry.[1]

-

Anti-inflammatory Agents: 7-azaindole derivatives have been developed as selective antagonists of the CRTh2 receptor for treating allergic diseases like asthma.[1]

Field-Proven Methodologies and Protocols

This section provides actionable, detailed protocols for the synthesis and evaluation of novel 7-azaindole derivatives, reflecting best practices in medicinal chemistry.

4.1. Experimental Protocol: Synthesis of a 2-Aryl-7-Azaindole via Sonogashira Coupling and Cyclization

This protocol describes a common and reliable method for synthesizing a 2-substituted 7-azaindole, a core structure in many kinase inhibitors.

Causality Statement: The Sonogashira reaction is chosen for its efficiency in forming C-C bonds between sp-hybridized (alkyne) and sp2-hybridized (aryl halide) carbons under mild conditions. The palladium catalyst (Pd(PPh₃)₂Cl₂) facilitates the catalytic cycle, while the copper(I) iodide co-catalyst is essential for the formation of the copper(I) acetylide intermediate, which accelerates the reaction. Triethylamine acts as both a base to neutralize the generated HX and as the solvent. Subsequent acid-catalyzed cyclization is an efficient intramolecular hydroamination of the alkyne by the neighboring amino group to form the pyrrole ring.

-

Step 1: Sonogashira Coupling

-

To a flame-dried Schlenk flask under an inert argon atmosphere, add 2-amino-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous triethylamine (Et₃N) as the solvent (approx. 0.1 M concentration).

-

Add the desired terminal alkyne (e.g., phenylacetylene) (1.2 eq) dropwise via syringe.

-

Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS until the starting halide is consumed (typically 4-8 hours).

-

Upon completion, cool the mixture to room temperature, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product, 2-amino-3-(phenylethynyl)pyridine, can be purified by column chromatography or used directly in the next step.

-

-

Step 2: Acid-Catalyzed Cyclization

-

Dissolve the crude or purified 3-alkynyl-2-aminopyridine from Step 1 in a suitable solvent such as acetonitrile or toluene.

-

Add trifluoroacetic acid (TFA) (1.0-1.5 eq).

-

Heat the mixture to reflux (80-110 °C) and monitor by TLC or LC-MS until the cyclization is complete (typically 2-6 hours).[14]

-

Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Step 3: Purification and Characterization

-

Purify the crude 2-phenyl-7-azaindole by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization:

-

¹H NMR: Confirm the structure by identifying the characteristic aromatic and pyrrole N-H proton signals.

-

¹³C NMR: Verify the number of unique carbon atoms.

-

HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass and elemental composition of the synthesized compound.

-

Purity Analysis (HPLC): Determine the purity of the final compound, which should be >95% for use in biological assays.

-

-

4.2. Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol outlines a robust, fluorescence-based method for determining the inhibitory potency (IC₅₀) of a synthesized compound against a target kinase.

Causality Statement: This assay is a self-validating system based on Förster Resonance Energy Transfer (FRET). A europium (Eu)-labeled antibody specifically binds to the kinase, and an Alexa Fluor® 647-labeled ATP-competitive tracer binds to the kinase's ATP pocket. In the absence of an inhibitor, the tracer binds, bringing the Eu-donor and Alexa-acceptor into proximity, generating a high FRET signal. A potent inhibitor will displace the tracer from the ATP pocket, disrupting FRET and leading to a decrease in the signal. The dose-dependent signal reduction allows for accurate calculation of the inhibitor's IC₅₀ value.

-

Reagent Preparation: Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in a buffer containing DMSO. Prepare solutions of the target kinase, Eu-antibody, and Alexa-tracer in the appropriate assay buffer.

-

Assay Plate Setup: In a 384-well microplate, add the test compound dilutions. Include controls for no inhibition (DMSO only) and background (no kinase).

-

Kinase/Antibody Addition: Add the mixture of kinase and Eu-labeled antibody to all wells and incubate for the recommended time (e.g., 60 minutes) to allow for compound-kinase binding.

-

Tracer Addition: Add the Alexa Fluor® 647-labeled tracer to all wells.

-

Incubation and Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the emission ratio. Plot the percent inhibition (derived from the emission ratio) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 7-azaindole scaffold is a testament to the power of strategic bioisosterism in medicinal chemistry. Its unique ability to form bidentate hydrogen bonds has cemented its status as a privileged structure for kinase inhibition, leading to multiple life-saving therapies.[1][8] The continued development of novel and efficient synthetic methodologies will undoubtedly expand the accessible chemical space for 7-azaindole derivatives.[15] Future research will likely focus on leveraging this versatile core to tackle new biological targets, exploring its incorporation into novel drug modalities like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, and further optimizing its ADME properties to address unmet medical needs across a wide spectrum of diseases.

References

- Azaindole Therapeutic Agents. PubMed Central.

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

-

Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

-

Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research. [Link]

-

Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]

-

Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]

-

Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed. [Link]

-

Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

-

Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. ACS Publications. [Link]

-

Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

-

One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives. ACS Combinatorial Science. [Link]

-

Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Semantic Scholar. [Link]

-

7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

-

Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link]

-

Compounds of biological interest containing a 7-azaindole core and their bioactivities. ResearchGate. [Link]

-

Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. ResearchGate. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

-

Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. PubMed. [Link]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

-

Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. ResearchGate. [Link]

-

Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PubMed. [Link]

-

Structure of Hydrogen-Bonded Clusters of 7-Azaindole Studied by IR Dip Spectroscopy and ab Initio Molecular Orbital Calculation. Sci-Hub. [Link]

-

Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111). PubMed Central. [Link]

-

The FDA approved drugs PLX3397 and PLX4032; examples of polycyclic... ResearchGate. [Link]

-

Metal-catalyzed cross-coupling reactions on azaindole synthesis and functionalization. Universidade NOVA de Lisboa. [Link]

-